Meta-Bromo Substitution on the 4-Alkyl Side Chain Phenyl Ring Enhances Antiplatelet Activity Relative to Unsubstituted 3-Oxoalkyl Pyrazolidinediones
In a comparative study by Čepelák et al. (1979), quantitative in vitro and ex vivo platelet aggregation assays were conducted on phenylbutazone and a series of 3-oxoalkyl-substituted diphenyldioxopyrazolidines including kebuzone, tribuzone, and benzopyrazone. The study explicitly reports that substitution on the phenyl ring attached to the alkyl side chain—specifically halogenation at the meta position—yielded compounds with higher inhibitory activities against secondary platelet aggregation (induced by adrenaline and collagen) compared to the unsubstituted parent 3-oxoalkyl derivatives [1]. The target compound CAS 20358-29-6 carries a bromine atom at the meta position of the 4-methylphenyl ring, directly corresponding to this activity-enhancing substitution pattern. In contrast, kebuzone (CAS 853-34-9) and tribuzone lack aromatic halogenation on their side chains.
| Evidence Dimension | Inhibition of secondary platelet aggregation (adrenaline- and collagen-induced) |
|---|---|
| Target Compound Data | Meta-bromo-substituted 3-oxoalkyl pyrazolidinediones: higher activity than unsubstituted analogs (qualitative ranking per Čepelák 1979 SAR findings) |
| Comparator Or Baseline | Unsubstituted 3-oxoalkyl pyrazolidinediones (kebuzone, tribuzone): baseline inhibitory activity commensurable with sulfinpyrazone |
| Quantified Difference | Meta-halogen substitution yields qualitatively higher inhibitory activity; exact fold-change not reported for brominated analogs in the available abstract |
| Conditions | In vitro human platelet aggregation; inducers: adrenaline and collagen (secondary aggregation); also ADP and thrombin (primary aggregation); ex vivo human studies |
Why This Matters
For researchers selecting pyrazolidinedione derivatives for antiplatelet or antithrombotic studies, the meta-bromo substitution pattern represents a structurally defined modification associated with enhanced pharmacodynamic activity relative to the non-halogenated kebuzone/tribuzone scaffold, potentially reducing the concentration required for a given level of platelet inhibition.
- [1] Čepelák V, Čepeláková H, Brůnová B, Kuchař M, Roubal Z. Pyrazolidine derivatives: a comparative study of their effects on platelet aggregation. Folia Haematol Int Mag Klin Morphol Blutforsch. 1979;106(5-6):839-848. PMID: 94876. View Source
